PTP1B Inhibition Potency Differentiates 1-Oxo-THIQ Sulfamates from Non-Oxo Analogs
The Klopfenstein et al. (2006) paper reports that the most potent 1,2,3,4-tetrahydroisoquinolinyl sulfamic acid inhibitor of PTP1B (compound 4, bearing a 1-oxo substitution on the THIQ ring) achieves an IC₅₀ of 199 nM in a recombinant human PTP1B enzymatic assay [1]. In contrast, the des-oxo parent scaffold yields IC₅₀ values >10 µM [1]. The target compound (CAS 1448057-72-4) retains the critical 1-oxo-THIQ pharmacophore and appends a substituted sulfamoyl phenyl carbamate tail, a motif that in related THIQ sulfamic acids contributes to enhanced selectivity over TCPTP [1].
| Evidence Dimension | PTP1B enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted sub-micromolar IC₅₀ (1-oxo-THIQ sulfamate class representative IC₅₀ = 199 nM) [1] |
| Comparator Or Baseline | Des-oxo THIQ sulfamic acid analogs: IC₅₀ >10,000 nM [1] |
| Quantified Difference | >50-fold potency increase conferred by 1-oxo substitution |
| Conditions | Recombinant human PTP1B catalytic domain, pNPP substrate, pH 7.0, 25°C [1] |
Why This Matters
Procurement decisions for PTP1B inhibitor screening must prioritize the 1-oxo-THIQ scaffold because the des-oxo counterpart is essentially inactive, making CAS 1448057-72-4 a structurally validated starting point for hit-to-lead optimization.
- [1] Klopfenstein SR, Evdokimov AG, Colson AO, et al. 1,2,3,4-Tetrahydroisoquinolinyl sulfamic acids as phosphatase PTP1B inhibitors. Bioorg Med Chem Lett. 2006;16(6):1574-1578. View Source
